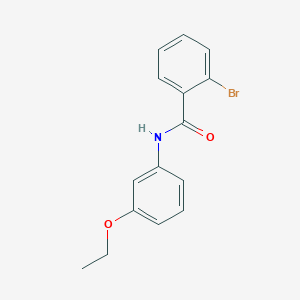

2-bromo-N-(3-ethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFKMMKXJGYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292333 | |

| Record name | 2-Bromo-N-(3-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-95-4 | |

| Record name | 2-Bromo-N-(3-ethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58494-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(3-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-ethoxyphenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(3-ethoxyphenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

| Compound Name | Molecular Formula | Unique Features | Biological/Chemical Impact |

|---|---|---|---|

| 2-Bromo-N-(3-methoxyphenyl)benzamide | C₁₄H₁₂BrNO₂ | Methoxy group at phenyl ring (smaller, less lipophilic than ethoxy) | Reduced metabolic stability compared to ethoxy analog |

| 3-Bromo-N-(3-ethoxyphenyl)benzamide | C₁₅H₁₄BrNO₂ | Bromine at meta position | Altered steric hindrance; may reduce binding affinity to planar targets |

| 2-Chloro-N-(3-ethoxyphenyl)benzamide | C₁₅H₁₄ClNO₂ | Chlorine instead of bromine (weaker halogen bond donor) | Lower receptor interaction potency in halogen-dependent systems |

| N-(3-Acetylphenyl)-2-bromobenzamide | C₁₅H₁₂BrNO₂ | Acetyl group replaces ethoxy (electron-withdrawing, planar structure) | Enhanced reactivity in nucleophilic substitutions; potential for kinase inhibition |

Core Structure Modifications

| Compound Name | Unique Features | Biological/Chemical Impact |

|---|---|---|

| 2-Bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | Pyrrolidinone ring addition | Increased conformational rigidity; improved selectivity for enzyme pockets |

| 2-Bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide | Xanthenone core with chloro substituent | Enhanced fluorescence properties; potential as a photosensitizer |

| 2-Bromo-N-(8-methoxyquinolin-5-yl)benzamide | Quinoline core with methoxy group | Improved DNA intercalation capacity; antitumor activity |

Key Research Findings

Substituent Effects on Bioactivity

- Ethoxy vs. Methoxy Groups : The ethoxy group in 2-bromo-N-(3-ethoxyphenyl)benzamide increases lipophilicity (logP ~3.2) compared to its methoxy analog (logP ~2.8), enhancing membrane permeability .

- Bromine Position : Ortho-brominated analogs exhibit stronger halogen bonding (e.g., to carbonyl oxygen in enzymes) than meta-substituted derivatives, as shown in crystallographic studies .

Structural Complexity and Target Selectivity

- Compounds with fused heterocyclic cores (e.g., xanthenone in ) show broader biological activity but reduced synthetic accessibility.

- The absence of a pyrrolidinone ring in this compound simplifies synthesis but may limit its selectivity for certain protein targets .

Reactivity in Chemical Reactions

- The bromine atom enables Suzuki-Miyaura cross-coupling reactions, allowing diversification of the benzamide scaffold .

- Ethoxy groups resist hydrolysis better than acetyl or nitro substituents, improving shelf stability .

Q & A

Q. What experimental methods are recommended for synthesizing 2-bromo-N-(3-ethoxyphenyl)benzamide?

A multi-step synthesis approach is typically employed:

- Step 1 : Bromination of the benzamide core using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) to introduce the bromine atom.

- Step 2 : Coupling the brominated benzoyl chloride with 3-ethoxyaniline via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM as solvent, DIPEA as base).

- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 benzoyl chloride:amine) are critical for yields >75%. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradient) ensures purity >95% .

Q. How can NMR spectroscopy confirm the substitution pattern of this compound?

- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.9–4.1 ppm). Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the brominated aromatic carbon appears at δ ~130 ppm.

- HSQC/HMBC : Correlates aromatic protons to adjacent carbons, confirming the bromine’s position and the ethoxy group’s attachment to the phenyl ring .

Advanced Research Questions

Q. How can computational methods (DFT) predict the reactivity of the bromine atom in this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distribution and frontier molecular orbitals:

- HOMO-LUMO Analysis : Identifies nucleophilic/electrophilic sites. The bromine atom’s σ* antibonding orbital (LUMO) facilitates nucleophilic substitution.

- Thermochemical Accuracy : Benchmarks (e.g., atomization energies, ionization potentials) validate functional performance (average error <3 kcal/mol) .

- Practical Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by mapping Fukui indices .

Q. How to resolve contradictions in crystallographic data for this compound?

- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing <0.8 Å) to refine atomic displacement parameters (ADPs) and resolve disorder in the ethoxy group.

- Twinned Data : Apply the TWIN/BASF command in SHELX for overlapping diffraction patterns.

- Validation : Check R-factors (R₁ <5% for I >2σ(I)) and residual electron density (<0.5 e⁻/ų) .

Q. What strategies optimize the structure-activity relationship (SAR) for anticancer activity?

- Analog Synthesis : Replace the ethoxy group with methoxy, hydroxy, or halogens to assess steric/electronic effects.

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ dose-response curves.

- Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina. Correlate binding energy (ΔG) with experimental IC₅₀ values .

Q. How to elucidate the mechanism of bromine substitution in cross-coupling reactions?

- Kinetic Studies : Monitor reaction progress (e.g., GC-MS) under varying Pd catalyst loads (0.5–5 mol%).

- Isotopic Labeling : Use ⁸¹Br NMR to track bromide release during Suzuki-Miyaura coupling.

- DFT Transition States : Identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. How to address discrepancies between computational and experimental electronic properties?

Q. What methodologies assess anti-inflammatory potential?

- In Vitro Assays : Measure COX-2 inhibition (IC₅₀) using a fluorometric kit.

- Molecular Dynamics (MD) : Simulate binding to COX-2’s active site (RMSD <2 Å over 100 ns).

- In Vivo Models : Administer the compound (10–50 mg/kg) in a murine LPS-induced inflammation model; quantify TNF-α via ELISA .

Methodological Tables

Table 1 : Key DFT Parameters for Reactivity Prediction

| Functional | Basis Set | Error (kcal/mol) | Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | 2.4 | HOMO-LUMO |

| M06-2X | def2-TZVP | 3.1 | Transition States |

Table 2 : SAR Analysis of Analogues

| Substituent | IC₅₀ (µM, MCF-7) | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| –OCH₂CH₃ | 12.5 | 3.2 | -8.7 |

| –OCH₃ | 8.9 | 2.8 | -9.3 |

| –Cl | 15.7 | 3.5 | -7.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.